REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].Br[CH2:8][CH2:9][CH2:10][Cl:11].[C:12]([NH:16][C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:15])([CH3:14])[CH3:13]>C1CCCCC1>[C:12]([N:16]([CH2:8][CH2:9][CH2:10][Cl:11])[C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:15])([CH3:14])[CH3:13] |f:0.1.2|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
540 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
289 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition the reaction
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with saturated NaCl (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with 3N HCl (3×100 mL)
|
Type
|
ADDITION
|
Details
|
The resulting aqueous phase, containing the desired product as the hydrochloric salt
|
Type
|
WASH
|
Details
|
is washed with hexanes (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
to remove any residual BCP
|
Type
|
EXTRACTION
|
Details
|
extracted with cyclohexane (3×100 mL)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N(C(C)(C)C)CCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 234 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |